molecular formula C31H27NO2 B15009814 7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B15009814
M. Wt: 445.5 g/mol
InChI Key: SKIJVPGAWKSSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex organic compound belonging to the indenoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an indene ring, along with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-component reactions. One efficient method is a one-pot four-component condensation reaction using aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate. This reaction is catalyzed by tribromomelamine (TBM) in ethanol under reflux conditions . Another method involves the use of heterogeneous CuO supported on a zeolite-Y catalyst, which also provides high yields under similar conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with molecular targets such as DNA and enzymes. It can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Similar compounds include other indenoquinoline derivatives, such as:

Properties

Molecular Formula

C31H27NO2

Molecular Weight

445.5 g/mol

IUPAC Name

7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C31H27NO2/c1-19-13-15-21(16-14-19)32-24-17-31(2,3)18-25(33)27(24)26(20-9-5-4-6-10-20)28-29(32)22-11-7-8-12-23(22)30(28)34/h4-16,26H,17-18H2,1-3H3

InChI Key

SKIJVPGAWKSSJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C4=C2C5=CC=CC=C5C4=O)C6=CC=CC=C6)C(=O)CC(C3)(C)C

Origin of Product

United States

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